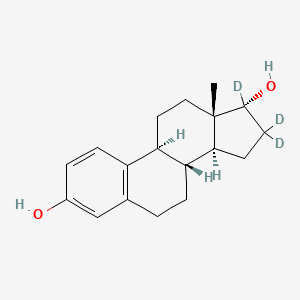

Alpha-Estradiol-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H24O2 |

|---|---|

Molecular Weight |

275.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17R)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17-,18+/m1/s1/i7D2,17D |

InChI Key |

VOXZDWNPVJITMN-JCNODAHJSA-N |

Isomeric SMILES |

[2H][C@@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O)C)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Alpha-Estradiol-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Alpha-Estradiol-d3 (α-Estradiol-d3), a deuterated isotopologue of the endogenous estrogen, 17α-estradiol. Stable isotope-labeled compounds such as α-Estradiol-d3 are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis by mass spectrometry.[1] This document outlines a representative synthetic protocol, detailed characterization methodologies, and compiled analytical data to support its use in research and development.

Introduction

Alpha-Estradiol (17α-estradiol) is a stereoisomer of the primary female sex hormone, 17β-estradiol. While it possesses weaker estrogenic activity, it is a subject of interest for its potential neuroprotective and other biological activities.[2][3] this compound is the deuterium-labeled version of Alpha-Estradiol and is a critical tool for researchers. The incorporation of deuterium atoms provides a distinct mass signature, allowing it to be used as an ideal internal standard in mass spectrometry-based quantification of unlabeled α-estradiol in complex biological matrices.[1][4] This helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements.

Synthesis of this compound

The synthesis of α-Estradiol-d3 can be achieved through the stereoselective reduction of estrone, followed by deuteration. The following protocol is a representative method derived from established steroid chemistry principles.

Synthetic Workflow

The overall synthetic scheme involves a two-step process starting from estrone.

Caption: Figure 1: Synthetic Workflow for this compound.

Experimental Protocol: Stereoselective Reduction of Estrone to 17α-Estradiol

This procedure focuses on the formation of the 17α-hydroxyl group from the 17-keto group of estrone.

-

Dissolution: Dissolve estrone (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF) (1:1 v/v) under an inert atmosphere (e.g., argon).

-

Cooling: Cool the solution to -15 °C in a cryostat.

-

Reduction: Slowly add a solution of sodium borohydride (NaBH₄) (1.5 eq) in methanol to the cooled estrone solution over 2 hours. The low temperature favors the formation of the 17α-epimer.

-

Quenching: After the addition is complete, slowly add acetic acid to quench the excess NaBH₄ until the effervescence ceases.

-

Work-up: Concentrate the mixture under reduced pressure. Add water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 17α-estradiol.

Experimental Protocol: Deuteration of 17α-Estradiol

This step introduces the deuterium labels. A common strategy for deuterating steroids involves base-catalyzed exchange reactions.

-

Dissolution: Dissolve the purified 17α-estradiol (1.0 eq) in deuterated methanol (MeOD) containing a catalytic amount of sodium methoxide (NaOMe).

-

Heating: Heat the mixture at reflux under an inert atmosphere for 24-48 hours to facilitate the exchange of protons at positions susceptible to deuteration under these conditions.

-

Neutralization and Work-up: Cool the reaction mixture and neutralize with a solution of DCl in D₂O. Remove the solvent under reduced pressure. Add D₂O and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

-

Purification: Purify the resulting crude α-Estradiol-d3 by preparative HPLC to achieve high purity.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized α-Estradiol-d3.

Characterization Workflow

The characterization process involves a series of analytical techniques to ensure the quality of the final product.

Caption: Figure 2: Characterization Workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound.

-

Instrumentation: A standard HPLC system with a UV detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is typically employed.

-

Detection: UV detection at 280 nm.

-

Expected Results: A single major peak should be observed, with purity typically exceeding 98%. The retention time for α-Estradiol is around 3.4 minutes under specific conditions.

| Parameter | Value |

| Purity (by HPLC) | > 98% |

| Retention Time | ~3.4 min |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic enrichment.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred.

-

Ionization: Electrospray ionization (ESI) in positive or negative mode.

-

Expected Results: The mass spectrum should show a molecular ion peak corresponding to the mass of α-Estradiol-d3. For a trideuterated species, the expected m/z would be approximately 275.1965 [M+H]⁺. The isotopic distribution will confirm the number of deuterium atoms incorporated. In tandem MS (MS/MS), specific fragmentation patterns can be monitored. For instance, a transition of m/z 258.5 → 158.9 has been reported for estradiol-d3.

| Parameter | Theoretical Value (C₁₈H₂₁D₃O₂) |

| Molecular Weight | 275.41 |

| Exact Mass | 275.1965 |

| MS/MS Transition | m/z 258.5 → 158.9 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

-

¹H NMR: The proton spectrum will show the absence of signals at the positions where deuterium has been incorporated.

-

¹³C NMR: The carbon signals at the deuteration sites will be significantly attenuated or appear as multiplets due to C-D coupling.

-

²H NMR: The deuterium spectrum will show signals corresponding to the positions of the deuterium atoms.

| Nucleus | Expected Chemical Shifts (δ ppm) for non-deuterated α-Estradiol |

| ¹H NMR (in CD₃OD) | 7.06, 6.53, 6.46, 3.64, 2.75, 2.28, 2.11, 2.03, 1.94, 1.85, 1.68, 1.49, 1.42, 1.37, 1.34, 1.28, 1.25, 1.17, 0.76 |

| ¹³C NMR (in CD₃OD) | 156.4, 139.1, 131.6, 127.2, 116.0, 113.7, 82.5, 51.2, 45.3, 40.5, 37.9, 30.6, 28.6, 27.6, 23.9, 11.6 |

Note: The provided NMR data is for unlabeled 17α-estradiol from public databases and serves as a reference. The actual spectra for the deuterated compound will show characteristic changes at the sites of deuteration.

Applications in Research and Drug Development

This compound is primarily utilized as an internal standard for the quantification of α-estradiol in biological samples such as plasma, urine, and tissue homogenates. Its use is critical in:

-

Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of α-estradiol.

-

Metabolism Studies: To investigate the metabolic pathways of α-estradiol.

-

Clinical and Preclinical Research: For precise quantification in various research settings.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed protocols and compiled analytical data serve as a valuable resource for researchers and scientists in the fields of drug development, metabolism, and analytical chemistry. The use of well-characterized, high-purity deuterated standards like α-Estradiol-d3 is paramount for generating reliable and reproducible quantitative data in complex biological studies.

References

mechanism of action of 17-alpha-estradiol as a 5-alpha-reductase inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

17-alpha-estradiol (17α-estradiol), a natural, non-feminizing stereoisomer of 17β-estradiol, has garnered attention for its potential therapeutic effects, including its role as an inhibitor of 5α-reductase. This enzyme is critical in androgen metabolism, converting testosterone to the more potent dihydrotestosterone (DHT). Elevated DHT levels are implicated in various androgen-dependent conditions. This technical guide provides a comprehensive overview of the mechanism of action of 17α-estradiol as a 5α-reductase inhibitor, consolidating available data on its inhibitory activity, outlining relevant experimental protocols, and visualizing the associated biochemical pathways. While direct and potent inhibition is not extensively documented with precise quantitative values, existing evidence suggests a modulatory role of 17α-estradiol on 5α-reductase activity.

Introduction to 5-Alpha-Reductase and its Inhibition

The 5α-reductase enzyme family (EC 1.3.99.5) comprises three isoenzymes: SRD5A1, SRD5A2, and SRD5A3. These membrane-bound enzymes catalyze the NADPH-dependent reduction of ∆4,5 double bonds in various steroid hormones. The most well-characterized reaction is the conversion of testosterone to dihydrotestosterone (DHT), a key step in androgen potentiation. DHT has a higher binding affinity for the androgen receptor than testosterone and is a primary driver of androgenic signaling in tissues such as the prostate, skin, and hair follicles.

Inhibition of 5α-reductase is a clinically validated strategy for the treatment of androgen-dependent conditions, including benign prostatic hyperplasia (BPH), androgenetic alopecia (male pattern baldness), and hirsutism.[1][2] Current therapeutic inhibitors are broadly classified as steroidal or non-steroidal, with varying specificities for the different 5α-reductase isoenzymes.

Mechanism of Action of 17-Alpha-Estradiol

The precise mechanism by which 17α-estradiol inhibits 5α-reductase is not as extensively characterized as that of clinically approved inhibitors. However, available evidence points towards a direct or indirect modulatory effect on the enzyme's activity.

One study investigating the influence of estrogens on androgen metabolism in human hair follicles demonstrated that 17α-estradiol can inhibit the synthesis of DHT.[1] Specifically, at a concentration of 100 nM, 17α-estradiol was found to inhibit DHT synthesis in dermal papilla cells by 20%.[1] This suggests a direct interaction with the 5α-reductase enzyme, although the nature of this interaction (e.g., competitive, non-competitive) has not been definitively established.

Another study in rat liver slices showed that 17α-estradiol inhibited the overall metabolism of testosterone. This inhibition was attributed to a decreased hydrogenation of testosterone to DHT, a reaction catalyzed by 5α-reductase.[3] This further supports the role of 17α-estradiol in modulating the activity of this key enzyme. It is plausible that 17α-estradiol, as a steroid molecule, could interact with the substrate-binding site or an allosteric site on the 5α-reductase enzyme.

The following diagram illustrates the canonical 5α-reductase pathway and the proposed point of inhibition by 17α-estradiol.

References

A Technical Guide to the Neuroprotective Significance of 17-alpha-estradiol

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

17-alpha-estradiol (17α-E2) is a naturally occurring stereoisomer of the primary female sex hormone, 17-beta-estradiol (17β-E2). While possessing significantly lower feminizing hormonal activity—at least 200-fold less than its beta isomer—17α-E2 demonstrates comparable, and in some cases superior, neuroprotective efficacy.[1] This unique profile makes it a compelling therapeutic candidate for a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke, by avoiding the adverse estrogenic side effects.[1][2] This document provides an in-depth technical overview of the biological mechanisms underpinning 17α-E2's neuroprotective actions, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of its core signaling pathways.

Mechanisms of Neuroprotection

The neuroprotective effects of 17α-E2 are multifaceted, involving both receptor-independent and receptor-mediated pathways. Unlike 17β-E2, whose actions are often attributed to classical nuclear estrogen receptors (ERα and ERβ), 17α-E2's benefits appear to stem from a combination of direct antioxidant activity, membrane stabilization, and the activation of specific intracellular signaling cascades.

Receptor-Independent Mechanisms: Antioxidant and Mitoprotective Actions

A primary mechanism of 17α-E2's neuroprotective effect is its ability to counteract oxidative stress. It achieves this through direct chemical action at the cellular membrane.

-

Membrane Intercalation and Lipid Peroxidation Inhibition : 17α-E2 intercalates into cellular membranes, where its phenolic A-ring can donate a hydrogen atom to terminate lipid peroxidation chain reactions.[1] This action preserves membrane integrity, which is critical for neuronal function and survival.

-

Mitochondrial Protection : By maintaining the integrity of the inner mitochondrial membrane, 17α-E2 prevents the loss of impermeability that often initiates both necrotic and apoptotic cell death pathways.[1] This "mitoprotectant" role is crucial in preventing cell death cascades triggered by a variety of stressors, including excitotoxicity and amyloid toxicity.

Receptor-Mediated Signaling Pathways

Despite its low affinity for classical nuclear estrogen receptors, 17α-E2 activates rapid, non-genomic signaling cascades that promote cell survival. These effects are often initiated at the cell membrane and are independent of transcription.

-

MAPK/ERK and PI3K/Akt Activation : Studies have shown that 17α-E2 can elicit rapid and sustained activation of the MAPK/ERK and PI3K-Akt signaling pathways. These pathways are central to cell survival, proliferation, and plasticity. The activation of Akt, for instance, can inhibit apoptosis by modulating the expression and function of proteins in the Bcl-2 family and by phosphorylating caspases.

-

Putative Receptor ER-X : The actions of 17α-E2 have been linked to a putative membrane-associated estrogen receptor known as ER-X, which is found in developing cortical neurons. This receptor is notable because 17α-E2 is equipotent to 17β-E2 in activating it, and it is insensitive to traditional anti-estrogens like ICI 182,780.

Anti-inflammatory Effects

Neuroinflammation, characterized by the activation of glial cells like microglia and astrocytes, is a key feature of aging and neurodegenerative diseases. 17α-E2 has been shown to suppress these inflammatory responses. In aged male mice, treatment with 17α-E2 reduces age-associated gliosis (the activation of astrocytes and microglia) in the hypothalamus and hippocampus. This effect is sex-specific, with males showing a more robust anti-inflammatory response, which may be partially dependent on gonadal hormones and linked to the modulation of ERα expression.

Modulation of Synaptic Plasticity

17α-E2 can rapidly remodel synaptic connections in the hippocampus, a brain region critical for memory. Studies in ovariectomized rats show that 17α-E2 is a more potent inducer of CA1 pyramidal spine synapse density than 17β-E2. This rapid enhancement of synaptic plasticity may underlie the observed improvements in spatial memory following treatment and suggests a role for 17α-E2 in maintaining cognitive function.

Quantitative Efficacy Data

The following tables summarize key quantitative findings from preclinical studies, demonstrating the neuroprotective potency of 17α-E2.

Table 1: In Vitro Neuroprotective Efficacy of 17α-Estradiol

| Cell Line / Primary Culture | Insult | 17α-E2 Concentration | Outcome Measure | Result | Citation |

|---|---|---|---|---|---|

| SK-N-SH Human Neuroblastoma | Serum Deprivation (48h) | 0.2 nM | Cell Survival | 65% protection (equipotent to 17β-E2) | |

| SK-N-SH Human Neuroblastoma | Serum Deprivation (48h) | 2.0 nM | Cell Survival | 88% protection (equipotent to 17β-E2) | |

| Primary Hippocampal Cultures | Muscimol (GABA-A Agonist) | Not specified | TUNEL-positive cells | Significant attenuation of cell death |

| PC12 Cells | Oxidative Stress | 1.0 pM | Cell Viability | Rescue from oxidative stress-induced death | |

Table 2: In Vivo Neuroprotective Efficacy of 17α-Estradiol

| Animal Model | Disease/Injury Model | 17α-E2 Dose / Treatment | Outcome Measure | Result | Citation |

|---|---|---|---|---|---|

| Adult Female Rat | Middle Cerebral Artery Occlusion (MCAO) | 100 µg/kg | Ischemic Lesion Volume | Significant reduction in lesion volume | |

| Newborn Rat (Male & Female) | Muscimol-induced brain injury | 50 µg (s.c.) | Hippocampal Volume | Near complete attenuation of muscimol-induced damage | |

| Alzheimer's Mouse Model (AβPPswe) | Alzheimer's Disease | ~0.8 mg over 6 weeks | Brain Aβ Levels | 38% decrease in Aβ levels (vs. 27% for 17β-E2) | |

| Ovariectomized Female Rat | N/A | 15 µg/kg | CA1 Spine Synapse Density | Maximal increase in density (more potent than 17β-E2) |

| Aged Male Mice | Aging | 14.4 mg/kg/day in diet | Median Lifespan | 19% increase in lifespan | |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the literature.

Protocol: In Vitro Neuroprotection Assay in SK-N-SH Cells

-

Objective : To assess the ability of 17α-E2 to protect cultured human neuroblastoma cells from death induced by serum deprivation.

-

Materials :

-

SK-N-SH cells

-

Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Serum-free (SF) culture medium

-

17α-estradiol, 17β-estradiol (ethanol stock solutions)

-

96-well culture plates

-

Trypan blue solution

-

Hemocytometer or automated cell counter

-

-

Procedure :

-

Cell Plating : Plate SK-N-SH cells in 96-well plates at a density of 1 x 10⁶ cells/well (high density) or 2.5 x 10⁵ cells/well (low density). Allow cells to adhere overnight in medium containing 10% FBS.

-

Treatment : Aspirate the FBS-containing medium and wash cells with SF medium. Add SF medium containing the desired concentrations of 17α-E2 (e.g., 0.2 nM, 2.0 nM), 17β-E2, or vehicle control (ethanol).

-

Incubation : Culture the cells for 24 to 48 hours under standard incubator conditions (37°C, 5% CO₂).

-

Cell Viability Assessment :

-

Aspirate the medium from each well.

-

Add trypsin to detach the cells.

-

Neutralize trypsin with a small volume of FBS-containing medium.

-

Mix an aliquot of the cell suspension with an equal volume of Trypan blue.

-

Count the number of viable (unstained) cells using a hemocytometer.

-

-

-

Data Analysis : Express the number of live cells in treated groups as a percentage of the live cells in the vehicle control (serum-free) group to determine the percent protection.

Protocol: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

-

Objective : To evaluate the neuroprotective effect of 17α-E2 against ischemic brain injury in a rat model of stroke.

-

Materials :

-

Adult female Sprague-Dawley rats (ovariectomized to control for endogenous hormones)

-

17α-estradiol

-

Anesthetic (e.g., isoflurane)

-

Nylon monofilament suture (e.g., 4-0) with a rounded tip

-

Surgical microscope and instruments

-

2,3,5-triphenyltetrazolium chloride (TTC) stain

-

-

Procedure :

-

Animal Preparation : Anesthetize the ovariectomized rat. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion : Ligate the ECA distally. Introduce the nylon suture via an incision in the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.

-

Drug Administration : Administer 17α-E2 (e.g., 100 µg/kg) or vehicle via subcutaneous or intraperitoneal injection prior to or immediately following the occlusion, as per the study design.

-

Reperfusion (if applicable) : For transient MCAO models, withdraw the suture after a defined period (e.g., 90 minutes) to allow reperfusion. For permanent MCAO, leave the suture in place.

-

Post-operative Care : Suture the incision and allow the animal to recover. Monitor for neurological deficits.

-

Infarct Volume Assessment : After a set time (e.g., 48 hours), euthanize the animal and perfuse the brain. Section the brain coronally and incubate the slices in 2% TTC solution. TTC stains viable tissue red, leaving the infarcted area white.

-

-

Data Analysis : Digitize the stained brain sections and use image analysis software to calculate the infarct volume, often expressed as a percentage of the total hemispheric volume.

Conclusion and Future Directions

17-alpha-estradiol has emerged as a potent neuroprotective agent with a unique therapeutic profile. Its ability to protect neurons from a wide array of insults—including oxidative stress, ischemia, and excitotoxicity—is comparable to that of 17β-estradiol but is achieved with minimal hormonal activity. The mechanisms are multifaceted, involving direct antioxidant effects, stabilization of mitochondrial function, modulation of key pro-survival signaling pathways like PI3K/Akt and MAPK/ERK, and suppression of neuroinflammation.

The robust preclinical data, demonstrating efficacy in models of stroke, Alzheimer's disease, and age-related cognitive decline, strongly support its further development. A successful Phase I clinical study has already established a positive safety and pharmacokinetic profile for an oral formulation. Future research should focus on larger-scale clinical trials to validate its efficacy in human populations with neurodegenerative disorders. Elucidating the precise role of receptors like ER-X and understanding the sex-specific effects of 17α-E2 will be critical for optimizing its therapeutic application and realizing its full potential as a novel, non-feminizing treatment for neurological diseases.

References

The Role of Alpha-Estradiol-d3 in Elucidating Estrogen Metabolism Pathways: A Technical Guide

Introduction

Estrogen metabolism is a complex network of biochemical transformations critical to endocrine function and implicated in the pathophysiology of various diseases, including hormone-dependent cancers. The study of these pathways necessitates precise and accurate quantification of estrogens and their metabolites. Alpha-Estradiol-d3 (17α-Estradiol-d3) has emerged as an indispensable tool for researchers, particularly as a stable isotope-labeled internal standard in mass spectrometry-based methods.[1] This technical guide provides an in-depth overview of the application of this compound in studying estrogen metabolism, detailing experimental protocols, quantitative data, and the underlying biochemical pathways.

17α-estradiol is the C17 epimer of the more potent 17β-estradiol and is considered a weak endogenous steroidal estrogen.[2] Its deuterated form, this compound, incorporates heavy isotopes of hydrogen, making it chemically identical to the parent compound but distinguishable by its higher mass.[1][3] This property is fundamental to its application in isotope dilution mass spectrometry, a gold-standard analytical technique for quantitative analysis.[4]

Physicochemical Properties of Alpha-Estradiol and its Deuterated Analog

A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in experimental settings.

| Property | Value (Alpha-Estradiol) | Value (this compound) | Reference |

| Molecular Formula | C₁₈H₂₄O₂ | C₁₈H₂₁D₃O₂ | |

| Molecular Weight | 272.4 g/mol | 275.4 g/mol (approx.) | |

| Synonyms | 17α-Estradiol, Alfatradiol | Alfatradiol-d3, Epiestradiol-d3 | |

| Primary Application | 5α-reductase inhibitor, weak estrogen | Internal standard for GC-MS or LC-MS |

Core Application: Isotope Dilution Mass Spectrometry

The primary utility of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of endogenous estrogens. The principle relies on adding a known quantity of the deuterated standard to a biological sample (e.g., serum, plasma, cell lysate) at the beginning of sample preparation. Because this compound is chemically identical to its non-labeled counterpart, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression during the analytical process. By comparing the signal intensity of the endogenous analyte to that of the co-eluting, mass-shifted internal standard, an accurate and precise quantification can be achieved, effectively correcting for sample loss and analytical variability.

Caption: Workflow for quantitative analysis using this compound.

Key Estrogen Metabolism Pathways

Estradiol (E2) and its precursor estrone (E1) are primarily metabolized in the liver through a series of Phase I and Phase II reactions. Understanding these pathways is crucial for interpreting data from metabolic studies.

-

Phase I Metabolism (Hydroxylation) : The initial and major oxidative routes are hydroxylation at the 2, 4, and 16α positions, catalyzed by various cytochrome P450 (CYP) enzymes. The resulting metabolites are known as catechol estrogens (2-hydroxy and 4-hydroxy estrogens) and estriol precursors (16α-hydroxyestrone).

-

Phase II Metabolism (Conjugation & Methylation) :

-

Methylation : The catechol estrogens are further metabolized by catechol-O-methyltransferase (COMT) to form methoxyestrogens.

-

Conjugation : The parent estrogens and their hydroxylated metabolites undergo sulfation by sulfotransferases (SULTs) and glucuronidation by UDP-glucuronosyltransferases (UGTs) to form water-soluble conjugates that can be readily excreted.

-

Caption: Major estrogen metabolism pathways in humans.

Experimental Protocols

Quantitative Analysis of Estrogens in Human Serum by LC-MS/MS

This protocol outlines a general method for the simultaneous measurement of estrogens using this compound as an internal standard, adapted from various published methods.

a. Materials and Reagents:

-

This compound, 17β-Estradiol, Estrone, and other estrogen standards

-

Human serum (calibrators and unknown samples)

-

LC-MS grade methanol, acetonitrile, water

-

Methyl tert-butyl ether (MTBE) or other suitable extraction solvent

-

Ammonium hydroxide or formic acid (mobile phase modifier)

b. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 200-500 µL of serum sample, calibrator, or quality control into a clean glass tube.

-

Add a precise volume of the internal standard working solution (containing this compound and other deuterated standards) to each tube. The final concentration of Estradiol-d3 is often around 25 µg/L.

-

Vortex briefly to mix.

-

Add 2-3 mL of MTBE, cap, and vortex vigorously for 5-10 minutes to extract the steroids.

-

Centrifuge at ~3000 x g for 5 minutes to separate the aqueous and organic layers.

-

Freeze the samples at -80°C for at least 30 minutes to solidify the aqueous layer.

-

Decant the organic supernatant into a new clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 37-40°C.

-

Reconstitute the dried extract in 100-150 µL of the initial mobile phase (e.g., 30-50% methanol in water). Vortex to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for injection.

c. LC-MS/MS Conditions: The following are representative conditions. Specific parameters must be optimized for the instrument in use.

| Parameter | Typical Setting | Reference(s) |

| LC System | UHPLC System (e.g., Thermo Vanquish, Agilent 1200) | |

| Column | Reversed-phase C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, <3 µm) | |

| Mobile Phase A | Water with 0.1% formic acid or 0.2mM Ammonium Fluoride | |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid | |

| Flow Rate | 0.25 - 0.5 mL/min | |

| Gradient | Linear gradient from ~30% B to >95% B over 5-8 minutes | |

| Injection Volume | 20 - 50 µL | |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, TSQ Altis) | |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode | |

| Monitored Transitions | See table below |

d. Mass Spectrometry Data: Quantitative analysis is performed in Multiple Reaction Monitoring (MRM) mode.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| 17α-Estradiol | 255.0 | 158.9 | ESI (+) | |

| Estradiol-d3 (IS) | 258.5 | 158.9 | ESI (+) | |

| 17β-Estradiol | 271.2 | 183.1 | ESI (-) | |

| Estrone | 269.2 | 145.1 | ESI (-) |

Note: Transitions can vary based on ionization mode and instrument tuning. The positive mode transitions for 17α-Estradiol and its d3 standard show a common fragment ion, which is typical in such analyses.

In Vitro Metabolism Studies in Cell Culture

This compound can be used as a tracer to study the formation of metabolites in cell lines that express key metabolic enzymes (e.g., MCF-7 breast cancer cells, HepG2 liver cells).

Caption: Workflow for cell-based estrogen metabolism studies.

a. Protocol Outline:

-

Cell Seeding : Plate cells (e.g., MCF-7) in appropriate culture vessels and grow to ~80% confluency.

-

Treatment : Replace the growth medium with a serum-free or charcoal-stripped serum medium containing a known concentration of this compound (e.g., 1-100 nM).

-

Incubation : Incubate the cells for a defined period (e.g., 24-48 hours) to allow for metabolism.

-

Harvesting : Collect the cell culture medium. Lyse the cells to collect intracellular metabolites.

-

Extraction : Perform a liquid-liquid or solid-phase extraction on both the medium and the cell lysate to isolate the steroids.

-

Analysis : Analyze the extracts using a high-resolution LC-MS/MS method capable of identifying and quantifying the parent this compound and its various deuterated metabolites (e.g., hydroxylated-d3, methoxylated-d3).

In Vivo Metabolism and Pharmacokinetic Studies

Animal models, such as mice or rats, are used to study the systemic metabolism and clearance of estrogens.

a. Protocol Outline:

-

Animal Dosing : Administer a defined dose of this compound to the animals (e.g., via oral gavage or subcutaneous injection).

-

Sample Collection : Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes). Urine and feces can also be collected over a 24-hour period.

-

Sample Processing : Process blood to obtain serum or plasma.

-

Extraction and Analysis : Use the LC-MS/MS protocol described in section 1 to extract and quantify the concentration of this compound and its deuterated metabolites in the collected biological fluids.

-

Data Analysis : Plot the concentration-time profiles to determine key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) for the parent compound and its metabolites. Recent studies have used 17α-estradiol in rats to assess its effects on the endocrine system.

Summary of Quantitative Performance

The use of deuterated internal standards like this compound enables highly sensitive and robust quantification. The Limits of Quantification (LOQ) achieved are critical for studies involving low physiological concentrations, such as in postmenopausal women or men.

| Analyte | Matrix | LOQ | Method | Reference |

| Estradiol (E2) | Serum | 3 pg/mL | LC-MS/MS | |

| Estrone (E1) | Serum | 1 pg/mL | LC-MS/MS | |

| Estradiol (E2) | Serum | 0.6 pmol/L (~0.16 pg/mL) | LC-MS/MS | |

| Estrone (E1) | Serum | 0.3 pmol/L (~0.07 pg/mL) | LC-MS/MS | |

| Estrone & Estradiol | Serum | 2 pg/mL | LC-MS/MS |

This compound is a critical analytical tool for researchers in endocrinology, drug development, and clinical chemistry. Its role as a stable isotope-labeled internal standard enables the highly accurate, precise, and sensitive quantification of estrogens and their metabolites by mass spectrometry. This capability is fundamental for elucidating the complex pathways of estrogen metabolism, understanding their physiological and pathological roles, and developing novel therapeutic interventions. The detailed protocols and data presented in this guide provide a framework for the successful application of this compound in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 17α-Estradiol - Wikipedia [en.wikipedia.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Purity of Alpha-Estradiol-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isotopic purity of Alpha-Estradiol-d3, a critical parameter for its application as an internal standard in quantitative analyses. The document details the methodologies for determining isotopic enrichment, presents typical purity data, and outlines the biological significance of estradiol, thereby underscoring the importance of high isotopic purity for accurate and reliable experimental results.

Introduction to this compound

This compound is a deuterated form of Alpha-Estradiol, a stereoisomer of the primary female sex hormone, 17β-Estradiol. While less biologically active than its beta counterpart, Alpha-Estradiol is utilized in research, and its deuterated analog serves as an essential tool in analytical chemistry.[1][2] Specifically, this compound is employed as an internal standard for the quantification of endogenous Alpha-Estradiol and other related steroids in various biological matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of three deuterium atoms results in a mass shift of +3 atomic mass units, allowing for its clear differentiation from the unlabeled analyte.

The accuracy of quantitative studies using deuterated standards is fundamentally dependent on the isotopic purity of the standard. Isotopic purity refers to the percentage of the compound that is enriched with the desired stable isotope.[3] In the case of this compound, this means the proportion of molecules that contain three deuterium atoms versus those with fewer (d0, d1, d2) or, in rare cases, more deuterium atoms. Incomplete deuteration can lead to underestimation of the analyte concentration, as the unlabeled or partially labeled standard contributes to the analyte's signal.

Quantitative Data on Isotopic Purity

Obtaining a Certificate of Analysis (CoA) for the specific lot of this compound being used is crucial. While a CoA for this compound was not publicly available in the search results, data for the closely related 17β-Estradiol-d3 provides a representative example of the expected isotopic purity. Commercial suppliers typically guarantee a high level of deuterium enrichment.

Table 1: Representative Isotopic Purity Data for Deuterated Estradiol

| Parameter | Specification | Source |

| Isotopic Purity (atom % D) | ≥98% | Sigma-Aldrich (for 17β-Estradiol-16,16,17-d3) |

| Isotopic Enrichment | ≥99% deuterated forms (d1-d3) | Cayman Chemical (for 17β-Estradiol-d3) |

| Chemical Purity | 95% | Cambridge Isotope Laboratories, Inc. (for Estradiol (16,16,17-D₃, 98%)) |

Table 2: Theoretical Isotopic Distribution for a d3 Compound with 99% Isotopic Enrichment

| Isotopologue | Abundance (%) |

| d3 | 97.03 |

| d2 | 2.94 |

| d1 | 0.03 |

| d0 | <0.01 |

Note: This is a theoretical distribution and the actual distribution may vary depending on the synthesis and purification methods. It is important to distinguish between isotopic enrichment and the abundance of a specific isotopologue. For a compound with multiple deuterium labels, even with high isotopic enrichment at each labeled position, the statistical distribution will result in the presence of lower-mass isotopologues.

Experimental Protocols for Determining Isotopic Purity

The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) Based Methods

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of a labeled compound. By analyzing the relative intensities of the mass peaks corresponding to the different isotopologues (d0, d1, d2, d3), the isotopic purity can be calculated.

3.1.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a general framework for the analysis of this compound. Instrument parameters will need to be optimized for the specific system being used.

Objective: To determine the relative abundance of d0, d1, d2, and d3 isotopologues of this compound.

Materials:

-

This compound sample

-

HPLC-grade methanol, acetonitrile, and water

-

Ammonium fluoride

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to 1 µg/mL in 50% methanol.

-

-

LC Conditions:

-

Column: C18 column (e.g., 5 cm x 2.1 mm, 1.9 µm particles)

-

Mobile Phase A: 0.2 mM ammonium fluoride in water

-

Mobile Phase B: Methanol

-

Gradient: A typical gradient would start at 40% B, increase to 80-90% B over several minutes, hold, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5-20 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Scan Type: Full scan in the mass range of m/z 270-280 to observe the molecular ions of all isotopologues.

-

Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.

-

Data Acquisition: Acquire data in centroid mode.

-

-

Data Analysis:

-

Integrate the peak areas for the [M-H]⁻ ions of each isotopologue:

-

d0 (unlabeled Alpha-Estradiol): m/z 271.17

-

d1: m/z 272.17

-

d2: m/z 273.18

-

d3: m/z 274.19

-

-

Calculate the percentage of each isotopologue by dividing its peak area by the sum of the peak areas of all isotopologues and multiplying by 100.

-

The isotopic purity is typically reported as the percentage of the d3 isotopologue.

-

3.1.2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS can also be used, often requiring derivatization to improve the volatility and chromatographic properties of the steroid.

Objective: To determine the isotopic distribution of this compound.

Materials:

-

This compound sample

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

-

Anhydrous pyridine or other suitable solvent

-

GC-MS system with an electron ionization (EI) source

Procedure:

-

Derivatization:

-

Dissolve a small amount of the this compound sample in the solvent.

-

Add the derivatizing agent and heat the mixture (e.g., 60-70 °C for 30 minutes) to form the trimethylsilyl (TMS) ether derivatives.

-

-

GC Conditions:

-

Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial temperature of around 180 °C, ramped up to 280-300 °C.

-

Injection Mode: Splitless.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan over a mass range that includes the molecular ions of the derivatized isotopologues.

-

Data Analysis: Similar to the LC-MS/MS method, integrate the peak areas of the molecular ions for each isotopologue to determine their relative abundances.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Based Methods

NMR spectroscopy, particularly deuterium (²H) NMR, provides direct information about the deuterium incorporation at specific sites in the molecule. Quantitative ¹H NMR can be used to determine the amount of residual protons at the deuterated positions.

3.2.1. Quantitative ¹H NMR (qNMR) Protocol

Objective: To determine the percentage of deuteration by quantifying the residual proton signals at the labeled positions.

Materials:

-

This compound sample

-

High-purity deuterated NMR solvent (e.g., Chloroform-d, DMSO-d6)

-

Internal standard with a known concentration and purity (e.g., maleic anhydride)

Procedure:

-

Sample Preparation:

-

Accurately weigh the this compound sample and the internal standard into an NMR tube.

-

Add a precise volume of the deuterated solvent.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Key parameters include:

-

A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation.

-

A calibrated 90° pulse.

-

A sufficient number of scans for a good signal-to-noise ratio.

-

-

-

Data Processing and Analysis:

-

Carefully phase and baseline correct the spectrum.

-

Integrate the signals corresponding to the residual protons at the deuterated positions and a well-resolved signal from the internal standard.

-

Calculate the molar ratio of the residual protons to the internal standard.

-

From this, determine the degree of deuteration.

-

3.2.2. Deuterium (²H) NMR Protocol

Objective: To directly observe the deuterium signals and confirm the positions of deuteration.

Materials:

-

This compound sample

-

Non-deuterated solvent (e.g., chloroform, DMSO)

Procedure:

-

Sample Preparation:

-

Dissolve a sufficient amount of the this compound sample in the non-deuterated solvent in an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ²H NMR spectrum. The instrument needs to be configured for deuterium observation.

-

Proton decoupling is often used to simplify the spectrum and improve sensitivity.

-

-

Data Analysis:

-

The presence of signals in the ²H NMR spectrum confirms the incorporation of deuterium. The chemical shifts of these signals indicate the positions of deuteration.

-

Visualizing Workflows and Pathways

Experimental Workflow for Isotopic Purity Determination

Caption: Workflow for Isotopic Purity Determination by MS and NMR.

Estradiol Signaling Pathways

Estradiol exerts its biological effects through multiple signaling pathways, primarily mediated by estrogen receptors (ERα and ERβ). These pathways can be broadly categorized as genomic (nuclear-initiated) and non-genomic (membrane-initiated).

4.2.1. Genomic Signaling Pathway

In the classical genomic pathway, estradiol diffuses across the cell membrane and binds to estrogen receptors in the cytoplasm or nucleus. This binding causes the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus. The estradiol-ER complex then binds to estrogen response elements (EREs) on the DNA, leading to the recruitment of co-activators or co-repressors and subsequent regulation of target gene transcription.

References

Navigating Estradiol Research: A Technical Guide to Alpha-Estradiol-d3

For researchers, scientists, and drug development professionals, the precise quantification of estradiol is paramount. This in-depth technical guide explores the use of Alpha-Estradiol-d3 as a critical internal standard in mass spectrometry-based assays, providing a comprehensive overview of suppliers, analytical methodologies, and the intricate signaling pathways of its non-deuterated counterpart.

This compound, a deuterated form of the endogenous estrogen 17α-estradiol, serves as an indispensable tool in research applications demanding high accuracy and precision. Its primary utility lies in its role as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of deuterium atoms results in a mass shift, allowing for clear differentiation from the endogenous analyte while maintaining nearly identical chemical and physical properties, which is crucial for correcting analytical variability.

Reputable Suppliers of Research-Grade this compound

A reliable supply of high-purity this compound is the foundation of any successful research endeavor. Several reputable suppliers cater to the needs of the scientific community, offering this stable isotope-labeled compound with detailed quality control documentation. Below is a comparative table of prominent suppliers and their product specifications.

| Supplier | Product Name | Purity | Format | Storage | Applications |

| MedchemExpress | This compound | ≥98% | Solid | 2-8°C | Internal standard for NMR, GC-MS, LC-MS |

| Pharmaffiliates | 17α-Estradiol-16,16,17-d3 | Not Specified | Solid | 2-8°C Refrigerator | Labeled Estradiol |

| Cayman Chemical | 17β-Estradiol-d3 | ≥99% deuterated forms | Solid | -20°C | Internal standard for quantification of 17β-estradiol |

| Sigma-Aldrich | α-Estradiol | ≥98% (TLC) | Powder | Room temp | Analytical standard |

| Clearsynth | 17α-Estradiol-D3 | Not Specified | Not Specified | Refer to MSDS | Labeled Estradiol |

Quantitative Analysis of Estradiol: A Detailed Experimental Protocol using LC-MS/MS

The use of this compound as an internal standard is central to robust and reproducible quantification of estradiol in biological matrices. The following protocol outlines a typical workflow for the analysis of estradiol in serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents

-

This compound (Internal Standard)

-

17β-Estradiol (Analyte Standard)

-

LC-MS/MS grade Methanol, Acetonitrile, and Water

-

Formic Acid

-

Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

-

Human Serum Samples

Sample Preparation

-

Spiking: To 100 µL of serum sample, add a known concentration of this compound solution.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

-

Elute the estradiol and internal standard with 1 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 30% to 90% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

17β-Estradiol: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 271.2 → 145.1).

-

This compound: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 274.2 → 147.1).

-

-

Data Analysis

-

Quantify the concentration of 17β-estradiol in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed using known concentrations of the analyte and a fixed concentration of the internal standard.

Visualizing the Workflow and Signaling Pathways

To better understand the experimental process and the biological context of estradiol research, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the major signaling pathways of estradiol.

Estradiol exerts its biological effects through complex signaling networks that can be broadly categorized into genomic and non-genomic pathways.[1][2][3]

Conclusion

This compound is a cornerstone for accurate and reliable quantification of estradiol in diverse research applications. This guide provides a foundational understanding for researchers, from sourcing high-quality material to implementing a robust analytical method and appreciating the intricate biological pathways under investigation. The meticulous use of deuterated internal standards like this compound will continue to be instrumental in advancing our knowledge of endocrinology and drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Estradiol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of deuterated estradiol isomers. Given the limited availability of specific experimental data on these deuterated variants, this document presents a compilation of known data for non-deuterated estradiol, discusses the theoretical impact of deuteration on key physicochemical parameters, and offers detailed experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and characterization of deuterated steroid compounds.

Introduction to Deuterated Estradiol

Estradiol is a potent estrogenic hormone that plays a crucial role in a multitude of physiological processes. The selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter the metabolic fate of estradiol. This "deuterium kinetic isotope effect" can lead to a slower rate of metabolism, thereby enhancing the pharmacokinetic profile of the drug. Understanding the fundamental physicochemical properties of deuterated estradiol isomers is paramount for their development as therapeutic agents.

While deuteration is primarily intended to influence pharmacokinetics, it can also subtly modify the physicochemical characteristics of a molecule. These changes, though often minor, can have implications for formulation, solubility, and bioavailability. This guide will explore these aspects in detail.

Physicochemical Properties

Quantitative experimental data on the physicochemical properties of deuterated estradiol isomers are not extensively available in peer-reviewed literature. The following tables summarize the known properties of non-deuterated estradiol isomers, which can be used as a baseline for comparison. Following the tables, a discussion on the theoretical influence of deuteration on these properties is provided.

Tabulated Physicochemical Data

Table 1: General Physicochemical Properties of 17β-Estradiol

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₄O₂ | [1] |

| Molecular Weight | 272.38 g/mol | [1][2] |

| Melting Point | 176 - 180 °C | [2] |

| Physical State | Crystalline Solid | [3] |

Table 2: Solubility of Estradiol Isomers

| Isomer | Solvent | Solubility | Source |

| 17β-Estradiol | Water | Practically insoluble (approx. 3.9 µg/mL at 25°C) | |

| Ethanol | Freely soluble (<20.65 mg/mL for β-Estradiol-d3) | ||

| DMSO | Soluble (20 mg/mL) | ||

| 17α-Estradiol | Water | 3.9 µg/mL at 25°C | |

| β-Estradiol-d3 | Ethanol | <20.65 mg/mL | |

| DMSO | <27.54 mg/mL | ||

| Estradiol-d3 | DMSO | 50 mg/mL | |

| Ethanol | 20 mg/mL |

Table 3: Acidity and Lipophilicity of 17β-Estradiol

| Property | Value | Source |

| pKa (phenolic hydroxyl) | 10.33 - 10.71 | |

| logP (Octanol/Water) | 3.57 - 4.01 |

The Impact of Deuteration on Physicochemical Properties

The substitution of protium (¹H) with deuterium (²H) introduces subtle changes to the molecule's properties due to the greater mass of deuterium and the slightly shorter and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

-

Melting and Boiling Points: While not extensively documented for deuterated estradiol, deuteration can lead to minor changes in melting and boiling points. These effects are generally small and depend on the position and extent of deuteration.

-

Solubility: Deuteration can slightly alter the hydrophobicity of a molecule. Some studies suggest that deuterated compounds may exhibit slightly reduced hydrophobicity. This could translate to minor changes in solubility in both aqueous and organic solvents. The available data for β-Estradiol-d3 indicates its solubility in ethanol and DMSO.

-

pKa: The acidity of the phenolic hydroxyl group in estradiol is a key determinant of its ionization state. Theoretical studies and experimental data on other deuterated compounds suggest that the pKa of a deuterated acid is typically slightly higher than its non-deuterated counterpart. This is attributed to the stronger O-D bond compared to the O-H bond, making the deuterium less likely to dissociate.

-

logP: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. As deuteration can slightly decrease hydrophobicity, a marginal decrease in the logP value of deuterated estradiol isomers might be expected.

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties of deuterated estradiol isomers. These protocols are based on established methods for steroids and can be adapted for deuterated analogs.

Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the UV-Vis absorbance spectrum of estradiol changes with the ionization state of its phenolic hydroxyl group.

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of the deuterated estradiol isomer in a suitable organic solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of pH values covering the expected pKa of estradiol (e.g., pH 8 to 12).

-

Sample Preparation: For each pH value, add a small, constant volume of the stock solution to a known volume of the buffer solution in a quartz cuvette. The final concentration of the estradiol isomer should be in a range that provides adequate absorbance.

-

Spectrophotometric Measurement: Record the UV-Vis spectrum of each sample at a constant temperature (e.g., 25°C).

-

Data Analysis: Plot the absorbance at a specific wavelength (where the difference in absorbance between the ionized and non-ionized forms is maximal) against the pH. The pKa is the pH at the inflection point of the resulting sigmoid curve.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Protocol:

-

Sample Preparation: Add an excess amount of the solid deuterated estradiol isomer to a series of vials containing a known volume of purified water or a relevant buffer solution.

-

Equilibration: Seal the vials and agitate them in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot from the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the deuterated estradiol isomer in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Solubility Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Determination of logP by HPLC

This method provides a rapid and efficient way to estimate the octanol-water partition coefficient based on the retention time of the compound on a reversed-phase HPLC column.

Protocol:

-

HPLC System: Use a reversed-phase HPLC system with a C18 column. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water or a buffer.

-

Calibration: Inject a series of standard compounds with known logP values that span the expected logP of the deuterated estradiol isomer.

-

Sample Analysis: Inject a solution of the deuterated estradiol isomer onto the HPLC column and record its retention time.

-

Data Analysis: Plot the logarithm of the retention factor (k') of the standard compounds against their known logP values. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

-

logP Determination: Determine the logP of the deuterated estradiol isomer by interpolating its log(k') value onto the calibration curve.

Signaling Pathways and Metabolism

Estradiol exerts its biological effects through various signaling pathways, which can be broadly categorized as genomic and non-genomic. Deuteration is primarily designed to impact the metabolic pathways of estradiol.

Estradiol Signaling Pathways

Estradiol binds to estrogen receptors (ERα and ERβ), which are located in the nucleus, cytoplasm, and at the plasma membrane.

-

Genomic Pathway: Upon ligand binding, nuclear ERs dimerize and bind to estrogen response elements (EREs) on the DNA, leading to the regulation of gene transcription.

-

Non-Genomic Pathway: Membrane-associated ERs can rapidly activate intracellular signaling cascades, such as the MAPK and PI3K pathways, leading to more immediate cellular responses.

Estradiol Metabolism and the Effect of Deuteration

Estradiol is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The major metabolic pathways involve hydroxylation at the C2, C4, and C16 positions. Deuteration at these metabolically active sites can slow down the rate of these reactions, leading to a longer half-life and increased exposure to the parent drug.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of deuterated estradiol isomers. While specific experimental data for these compounds are limited, this document consolidates the available information for their non-deuterated counterparts and offers a theoretical framework for the effects of deuteration. The detailed experimental protocols provided herein will enable researchers to systematically characterize these important molecules. Further experimental investigation is crucial to fully elucidate the physicochemical profiles of deuterated estradiol isomers and to support their development as potentially improved therapeutic agents.

References

17-Alpha-Estradiol: An In-Depth Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 17-alpha-estradiol (17α-E2) receptor binding affinity studies. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental protocols, and visualizations of key signaling pathways.

Quantitative Receptor Binding Affinity

17-alpha-estradiol, a stereoisomer of 17-beta-estradiol (17β-E2), exhibits a distinct binding profile for estrogen receptors (ERs). While generally considered to have a lower affinity than its potent counterpart, 17α-E2 demonstrates a preferential affinity for estrogen receptor alpha (ERα) over estrogen receptor beta (ERβ)[1][2]. Its estrogenic potency is estimated to be approximately 100 times lower than that of 17β-E2[2].

The following tables summarize the available quantitative data on the binding affinity of 17-alpha-estradiol for estrogen receptors.

Table 1: Dissociation Constant (Kd) of 17α-Estradiol

| Cell Line | Receptor | Kd (nM) | Reference |

| MCF-7 (Human Breast Cancer) | Estrogen Receptor | 0.7 |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of 17α-Estradiol

| Assay | Endpoint | IC50 (µM) | Reference |

| Uterine Tissue Contraction | Inhibition of spontaneous uterine contractility | 89.39 | [3] |

Experimental Protocols

The determination of receptor binding affinity is primarily achieved through competitive binding assays and radioligand displacement assays. These protocols are fundamental for quantifying the interaction between 17α-E2 and its target receptors.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound, such as 17α-estradiol, by measuring its ability to compete with a radiolabeled ligand for binding to the estrogen receptor.

Objective: To determine the IC50 value of 17α-estradiol, which is the concentration that inhibits 50% of the specific binding of a radiolabeled estrogen.

Materials:

-

Test Compound: 17α-estradiol

-

Radioligand: [³H]17β-estradiol

-

Estrogen Receptor Source: e.g., rat uterine cytosol, purified ERα or ERβ protein

-

Assay Buffer: Tris-based buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 1.5 mM EDTA, 1 mM dithiothreitol, and 10% glycerol)

-

Separation Agent: Hydroxylapatite (HAP) slurry or dextran-coated charcoal to separate bound from free radioligand.

-

Scintillation Cocktail and Counter

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of 17α-estradiol in the assay buffer.

-

Dilute the estrogen receptor preparation to a suitable concentration in the assay buffer.

-

Prepare the radioligand solution at a concentration near its Kd value.

-

-

Binding Reaction:

-

In appropriate tubes, combine the receptor preparation, the radioligand, and varying concentrations of 17α-estradiol.

-

Include control tubes for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled 17β-estradiol).

-

Incubate the mixture to allow the binding to reach equilibrium (e.g., overnight at 4°C).

-

-

Separation of Bound and Free Ligand:

-

Add the separation agent (e.g., HAP slurry) to each tube.

-

Incubate for a short period with intermittent mixing.

-

Centrifuge the tubes to pellet the adsorbent with the unbound ligand.

-

-

Measurement of Radioactivity:

-

Carefully transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the 17α-estradiol concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Below is a graphical representation of the competitive binding assay workflow.

Workflow for a typical competitive binding assay.

Signaling Pathways of 17-Alpha-Estradiol

The biological effects of 17-alpha-estradiol are primarily mediated through its interaction with estrogen receptor alpha (ERα), particularly in key metabolic tissues such as the liver and the hypothalamus.

Hepatic ERα Signaling

In the liver, 17α-E2, through ERα, plays a role in regulating lipid metabolism[4]. Studies have shown that 17α-E2 treatment can lead to the downregulation of pathways involved in steroid and terpenoid biosynthesis, which are crucial for the synthesis of cholesterol and other sterols. This suggests a potential mechanism by which 17α-E2 may influence hepatic lipid homeostasis.

The signaling cascade initiated by 17α-E2 in hepatocytes is depicted below.

Simplified hepatic ERα signaling cascade for 17α-E2.

Hypothalamic Signaling and Appetite Regulation

In the hypothalamus, 17α-E2 has been shown to act on pro-opiomelanocortin (POMC) neurons to reduce feeding behavior. This anorexigenic effect is a key aspect of its metabolic regulatory function. The binding of 17α-E2 to ERα in POMC neurons is believed to trigger a signaling cascade that ultimately leads to a sensation of satiety. The interaction is thought to involve a Gq-coupled membrane estrogen receptor and the activation of the PI3K pathway.

The proposed signaling pathway in hypothalamic POMC neurons is illustrated below.

17α-E2 signaling in hypothalamic POMC neurons.

This technical guide provides a foundational understanding of 17-alpha-estradiol's interaction with estrogen receptors. Further research is warranted to fully elucidate the nuances of its binding kinetics and the complete downstream signaling cascades in various tissues. The provided protocols and diagrams serve as a practical resource for designing and interpreting future studies in this area.

References

- 1. benchchem.com [benchchem.com]

- 2. 17α-Estradiol - Wikipedia [en.wikipedia.org]

- 3. Evidence that 17alpha-estradiol is biologically active in the uterine tissue: Antiuterotonic and antiuterotrophic action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 17α-Estradiol Modulates IGF1 and Hepatic Gene Expression in a Sex-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Alpha-Estradiol-d3 as an Internal Standard for LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of steroid hormones is crucial in numerous fields, including clinical diagnostics, endocrinology, and pharmaceutical development. Estradiol, a primary female sex hormone, exists in two main isomeric forms: the highly potent 17β-estradiol and its less active epimer, 17α-estradiol. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for steroid analysis due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays which can suffer from cross-reactivity.[1][2][3]

Isotope dilution mass spectrometry, which utilizes a stable isotope-labeled internal standard, is a powerful technique for achieving accurate and precise quantification by correcting for variations in sample preparation and instrument response.[4] This document provides detailed application notes and protocols for the use of a deuterated internal standard, in principle Alpha-Estradiol-d3, for the sensitive and specific quantification of alpha-estradiol by LC-MS/MS. While the general principles apply broadly, specific parameters may require optimization for different sample matrices and instrumentation.

Principle of Isotope Dilution LC-MS/MS

The core principle of isotope dilution LC-MS/MS is the addition of a known quantity of a stable isotope-labeled version of the analyte (the internal standard, IS) to the sample at the beginning of the analytical process. The IS is chemically identical to the analyte but has a different mass due to the isotopic enrichment. As the analyte and IS behave identically during extraction, chromatography, and ionization, any sample loss or matrix effects will affect both compounds equally. The ratio of the mass spectrometric signal of the analyte to that of the IS is then used for quantification, providing a highly accurate and precise measurement.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of estradiol from serum or plasma samples.

Materials:

-

Serum or plasma samples

-

This compound internal standard solution (concentration to be optimized based on expected analyte levels)

-

Methyl tert-butyl ether (MTBE) or a mixture of hexane and ethyl acetate

-

Methanol

-

Water

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Vortex mixer

Procedure:

-

To 200-500 µL of serum or plasma in a glass tube, add a pre-determined amount of the this compound internal standard solution.

-

Vortex the sample for 30 seconds to ensure thorough mixing.

-

Add 1-2.5 mL of the extraction solvent (e.g., MTBE or hexane:ethyl acetate).

-

Vortex vigorously for 1-2 minutes to facilitate the extraction of the analytes into the organic phase.

-

Centrifuge the sample at approximately 3000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 35-40°C.

-

Reconstitute the dried extract in a suitable volume (e.g., 100-150 µL) of a mobile phase-compatible solvent, such as 50% methanol in water.

-

Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Instrumentation: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

Typical Parameters:

-

Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, sub-2 µm particle size).

-

Mobile Phase A: Water with a modifier such as 0.1% formic acid or 0.2 mM ammonium fluoride.

-

Mobile Phase B: Methanol or acetonitrile with the same modifier as Mobile Phase A.

-

Gradient: A gradient elution is typically employed to achieve optimal separation from matrix components and isomers. An example gradient could be:

-

0-1 min: 30% B

-

1-5 min: Linear ramp to 95% B

-

5-6 min: Hold at 95% B

-

6.1-7 min: Return to initial conditions (30% B) and equilibrate.

-

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 - 50 µL.

Tandem Mass Spectrometry (MS/MS) Conditions

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Typical Parameters:

-

Ionization Mode: Negative ion mode ESI is often preferred for underivatized estradiol.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both the analyte (alpha-estradiol) and the internal standard (this compound) must be determined and optimized. An example for a related compound, 17α-estradiol, using E2-d3 as an internal standard, shows the following transitions:

-

17α-Estradiol (Analyte): m/z 255 → 159

-

Estradiol-d3 (IS): m/z 258 → 159

-

Note: These transitions should be empirically determined and optimized for your specific instrument and Alpha-Estradiol/Alpha-Estradiol-d3.

-

-

Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas) to achieve maximum signal intensity.

Quantitative Data Summary

The following tables summarize typical performance characteristics for LC-MS/MS methods for the analysis of estradiol using a deuterated internal standard. These values can serve as a benchmark for method validation.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

| Analyte | Matrix | Calibration Range | LLOQ | r² | Reference |

| Estradiol | Serum | 2 - 1000 pg/mL | 2 pg/mL | >0.99 | |

| Estradiol | Serum | 5 - 600 pg/mL | 5 pg/mL | >0.99 | |

| Estradiol | Serum | 11.0 - 5138 pM | 11.0 pM | >0.999 | |

| Estradiol | Serum | 0.6 - 224 pmol/L | 0.6 pmol/L | N/A |

Table 2: Precision and Accuracy

| Analyte | Matrix | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |

| Estradiol | Serum | Low, Med, High | < 7% | < 7% | N/A | |

| Estradiol | Serum | QC Levels (1.7-153 pmol/L) | < 9.0% | < 9.0% | N/A | |

| Estradiol | Serum | Low, Med, High | N/A | < 10% | Acceptable |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of alpha-estradiol using this compound as an internal standard by LC-MS/MS.

Caption: LC-MS/MS workflow for estradiol quantification.

Estradiol Signaling Pathway Overview

While the direct analysis by LC-MS/MS does not involve signaling pathways, understanding the biological context of estradiol is crucial for researchers. The following diagram provides a simplified overview of the classical genomic signaling pathway of estradiol.

Caption: Simplified classical estradiol signaling pathway.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the accurate quantification of alpha-estradiol in various biological matrices. The protocols and data presented here offer a solid foundation for researchers to develop and validate their own assays. Proper optimization of sample preparation, chromatographic separation, and mass spectrometric conditions is essential to achieve the desired sensitivity, specificity, and performance for specific research or clinical applications.

References

- 1. Measurement of estradiol, estrone, and testosterone in postmenopausal human serum by isotope dilution liquid chromatography tandem mass spectrometry without derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. scispace.com [scispace.com]

- 4. academic.oup.com [academic.oup.com]

Quantitative Analysis of Estradiol in Human Plasma by LC-MS/MS Using Alpha-Estradiol-d3

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction